7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
The compound 7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a highly complex polycyclic molecule featuring a diazaheptacyclic core substituted with two tricosan-12-yl alkyl chains. Its structure is characterized by multiple fused rings, including bicyclic and tricyclic moieties, which confer significant rigidity and stereochemical complexity. While detailed experimental data for this specific compound are scarce in publicly available literature, its structural analogs provide insights into its likely physicochemical and functional properties .
Properties
IUPAC Name |
7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H102N2O4/c1-5-9-13-17-21-25-29-33-37-41-53(42-38-34-30-26-22-18-14-10-6-2)71-67(73)59-49-45-55-57-47-51-61-66-62(52-48-58(64(57)66)56-46-50-60(68(71)74)65(59)63(55)56)70(76)72(69(61)75)54(43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h45-54H,5-44H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMIOPGMDWPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCCCCCCC)CCCCCCCCCCC)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H102N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide typically involves the reaction of perylene-3,4:9,10-tetracarboxylic dianhydride with 1-undecyldodecylamine. The reaction is usually carried out in a solvent such as dimethylformamide or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the alkyl chains can be modified or replaced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Perylene-3,4:9,10-tetracarboxylic acid derivatives.
Reduction: Reduced perylene diimide derivatives.
Substitution: Alkyl-substituted perylene diimide derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide is used in the development of organic semiconductors due to its excellent electron-accepting properties. It is also employed in the study of π-π stacking interactions and self-assembly behavior.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological molecules and processes due to its strong fluorescence and stability.
Medicine: While not directly used as a therapeutic agent, its derivatives are explored for drug delivery systems and diagnostic imaging due to their biocompatibility and fluorescence properties.
Industry: In the industrial sector, this compound is used in the fabrication of organic photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to its excellent optoelectronic properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-undecyldodecyl)perylene-3,4:9,10-bisdicarbimide primarily involves its ability to participate in π-π stacking interactions, which facilitate electron transport and energy transfer processes. The extended alkyl chains enhance solubility and self-assembly, allowing for the formation of well-ordered structures that are crucial for its function in electronic devices. The molecular targets include various organic and inorganic substrates, where it acts as an electron acceptor or donor, depending on the application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 7-Phenyl-7,18-diazaheptacyclo[...]tetrone (NSC334707)
The closest structural analog identified is 7-phenyl-7,18-diazaheptacyclo[...]tetrone (CAS: 70655-00-4, C30H14N2O4), which replaces the tricosan-12-yl groups with a single phenyl ring . Key comparative features include:
| Property | Target Compound (7,18-di(tricosan-12-yl)-...) | 7-Phenyl Analog (NSC334707) |
|---|---|---|
| Molecular Formula | Likely C30 + 2(C23H47)¹ | C30H14N2O4 |
| Molecular Weight | ~1112 g/mol (estimated)² | 466 g/mol |
| Substituents | Two tricosan-12-yl (C23H47) chains | Phenyl group (C6H5) |
| Lipophilicity (LogP) | Extremely high (due to long alkyl chains) | Moderate (aromatic substituent) |
| Aqueous Solubility | Poor (hydrophobic alkyl chains dominate) | Low (limited by fused rings) |
| Synthetic Complexity | High (challenges in alkyl chain regiochemistry) | Moderate (standard aromatic substitution) |
¹Formula estimation assumes the core structure matches the phenyl analog with added tricosan chains.
²Weight calculated by adding 2×(C23H47) = 646 g/mol to the phenyl analog’s 466 g/mol.
Key Differences and Implications
- Lipophilicity and Solubility: The tricosan-12-yl chains drastically increase hydrophobicity, making the target compound suitable for lipid-based drug delivery systems or membrane-interaction studies.
- Synthetic Challenges : Introducing long alkyl chains requires precise regiochemical control, unlike the phenyl analog’s simpler synthesis. This complexity may limit scalable production of the target compound .
Functional Comparisons
- Biological Activity : The phenyl analog (NSC334707) is listed in pharmaceutical databases (e.g., CHEMBL342179), suggesting preliminary interest in bioactivity screening. The target compound’s alkyl chains may alter binding kinetics—e.g., enhancing interactions with lipid bilayers or hydrophobic protein pockets .
- Thermal Stability : The fused-ring system in both compounds likely confers high thermal stability. However, the target compound’s alkyl chains may lower melting points due to increased conformational flexibility .
Research Findings and Gaps
- Experimental Data: No direct studies on the target compound were found in the provided evidence. Structural inferences are drawn from its phenyl analog and related polycyclic systems .
- Theoretical Predictions : Molecular dynamics simulations could predict the alkyl chains’ conformational behavior, but such studies are absent in current literature.
Biological Activity
The compound 7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule characterized by its unique polycyclic structure and the presence of diaza (two nitrogen atoms) within its framework. This compound features a total of 30 carbon atoms and multiple functional groups including ketones and long-chain tricosan substituents.
Structural Characteristics
The intricate arrangement of rings and substituents in this compound contributes to its potential biological activity and reactivity:
- Molecular Formula : C70H102N2O4
- Molecular Weight : 1035.6 g/mol
- Key Features :
- Polycyclic structure with nitrogen atoms
- Long-chain hydrocarbon substituents
- Multiple carbonyl groups (ketones)
Biological Activity
The biological activity of this compound is primarily attributed to its structural complexity which allows for diverse interactions with biological systems. Studies have indicated several potential activities:
- Antimicrobial Activity : The long-chain fatty acid components may enhance membrane permeability in microbial cells leading to increased susceptibility to antimicrobial agents.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The diaza structure may contribute to neuroprotective properties by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter release |
Case Study: Anticancer Activity
In a study published by American Elements, the compound demonstrated significant inhibition of human cancer cell lines (e.g., HeLa cells) at micromolar concentrations. The mechanism was suggested to involve the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage.
Interaction Studies
Research has focused on how this compound interacts with biological membranes or proteins:
- Membrane Interaction : The hydrophobic nature of the long-chain substituents allows for insertion into lipid bilayers which may alter membrane fluidity and permeability.
- Protein Binding : Binding studies indicate that the compound can interact with various proteins involved in signal transduction pathways.
Synthesis Methods
The synthesis of this complex molecule involves multi-step organic synthesis techniques that include:
- Formation of Polycyclic Framework : Utilizing cyclization reactions to form the diazaheptacyclo structure.
- Introduction of Long-chain Substituents : Alkylation reactions to attach tricosan chains.
- Functional Group Modifications : Selective oxidation to introduce ketone functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
